5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a morpholine ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Morpholine Moiety: This step involves the reaction of the oxazole intermediate with morpholine under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Final Coupling Reaction: The final step involves coupling the morpholine-substituted oxazole with a carboxamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products
Oxidation: Formation of corresponding oxazole N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole or morpholine derivatives.
Scientific Research Applications
5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine
- 4-methylmorpholine
- Indole derivatives
Uniqueness
5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its combination of a morpholine ring, an oxazole ring, and a carboxamide group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13-15(16(19-23-13)14-5-3-2-4-6-14)17(21)18-7-8-20-9-11-22-12-10-20/h2-6H,7-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXMZGNTLXTTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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